molecular formula C13H22N4O2 B13198310 tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B13198310
M. Wt: 266.34 g/mol
InChI Key: GCUKLVYTTNYDSQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a pyrazole moiety, and an aminoethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions with appropriate hydrazine derivatives.

    Attachment of the Aminoethyl Side Chain: The aminoethyl group can be added through nucleophilic substitution reactions.

    tert-Butyl Protection: The carboxylate group is often protected with a tert-butyl group to enhance stability and facilitate purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl side chain and pyrazole ring are key functional groups that enable binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: can be compared with other compounds that have similar structural features:

    tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    tert-Butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.

These comparisons highlight the unique properties of This compound

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)-3-pyrazol-1-ylazetidine-1-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-12(2,3)19-11(18)16-9-13(10-16,5-6-14)17-8-4-7-15-17/h4,7-8H,5-6,9-10,14H2,1-3H3

InChI Key

GCUKLVYTTNYDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCN)N2C=CC=N2

Origin of Product

United States

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